Physicochemical properties of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
Physicochemical properties of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate
Technical Dossier: Isopropyl 4-(4-bromophenyl)-4-oxobutanoate Classification: Aryl Alkyl Keto-Ester / Pharmaceutical Intermediate Document ID: SAS-2025-IBOB
Executive Summary & Compound Architecture
Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (CAS: 1284448-67-4) represents a bifunctional molecular scaffold critical in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antihistamines, and complex heterocyclic architectures. Its structure integrates three distinct reactive centers:
-
Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Benzylic Ketone: A site for asymmetric reduction or reductive amination.
-
Isopropyl Ester: A bulky, lipophilic carboxylate surrogate offering steric protection against premature hydrolysis compared to methyl/ethyl analogs.
This guide delineates the physicochemical profile, synthetic logic, and handling protocols required to utilize this compound effectively in high-value organic synthesis.
Molecular Identity & Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models essential for process chemistry and analytical method development.
Table 1: Chemical Identity
| Parameter | Detail |
| IUPAC Name | Propan-2-yl 4-(4-bromophenyl)-4-oxobutanoate |
| Common Name | Isopropyl 3-(4-bromobenzoyl)propionate |
| CAS Number | 1284448-67-4 |
| Molecular Formula | C₁₃H₁₅BrO₃ |
| Molecular Weight | 299.16 g/mol |
| SMILES | CC(C)OC(=O)CCC(=O)C1=CC=C(C=C1)Br |
| InChI Key | LWPBQEOAFIAOMO-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value / Description | Context/Implication |
| Physical State | Viscous Oil or Low-Melting Solid | Esterification of the parent acid (MP 146°C) typically lowers MP significantly. |
| Boiling Point | ~360–380°C (Predicted) | High BP suggests purification via high-vacuum distillation or column chromatography is preferred over atmospheric distillation. |
| LogP (Octanol/Water) | 2.9 (Predicted) | Moderate lipophilicity; suitable for extraction with EtOAc or DCM. |
| Solubility | Soluble: DCM, EtOAc, THF, MeOHInsoluble: Water | Process in aprotic organic solvents; aqueous workups are efficient. |
| Density | ~1.3 g/cm³ (Predicted) | Heavier than water; organic layer will be the bottom phase in chlorinated solvent extractions. |
Synthetic Logic & Scalable Protocols
The synthesis of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate typically follows a convergent pathway starting from bromobenzene and succinic anhydride. The choice of the isopropyl group is often strategic, improving solubility in subsequent coupling reactions compared to the free acid.
Workflow Visualization
Figure 1: Two-step synthetic pathway from commodity chemicals to the target ester.
Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation (Synthesis of the Acid Intermediate)
-
Rationale: Aluminum chloride (
) acts as the Lewis acid to generate the acylium ion from succinic anhydride. -
Procedure:
-
Suspend
(2.2 equiv) in anhydrous DCM at 0°C. -
Add succinic anhydride (1.1 equiv) and stir for 15 min.
-
Add bromobenzene (1.0 equiv) dropwise.
-
Warm to RT and stir for 4-6 hours (monitor by TLC).
-
Quench: Pour onto ice/HCl mixture (exothermic!).
-
Isolation: Filter the precipitated solid (the Acid). Recrystallize from Ethanol.
-
Checkpoint: Verify MP ~146-147°C [Reference: ChemSynthesis CAS 6340-79-0].[1]
-
Step 2: Fischer Esterification (Formation of the Isopropyl Ester)
-
Rationale: Acid-catalyzed esterification is equilibrium-driven. Using Isopropanol (IPA) as both solvent and reagent drives the reaction forward.
-
Procedure:
-
Dissolve 4-(4-bromophenyl)-4-oxobutanoic acid (10 g) in Isopropanol (50 mL).
-
Add conc.[2]
(0.5 mL) or -TsOH (catalytic). -
Reflux for 8-12 hours. Dean-Stark usage is difficult with IPA (azeotrope issues), so molecular sieves or excess IPA are preferred.
-
Workup: Concentrate in vacuo to remove excess IPA. Dilute residue with EtOAc.[2]
-
Wash with Sat.
(to remove unreacted acid) and Brine. -
Dry (
) and concentrate. -
Purification: If necessary, flash chromatography (Hexane/EtOAc 9:1).
-
Reactivity & Applications Map
This compound is a "Hub" intermediate. The orthogonality of the bromide, ketone, and ester allows for sequential functionalization without protecting groups in many cases.
Figure 2: Divergent synthetic utility. The aryl bromide allows for library generation via cross-coupling.
Key Application Insight: The 4-bromophenyl motif is a direct precursor to Fexofenadine -type analogs. By coupling the bromide with specific aryl-boronic acids or vinyl species, researchers can extend the carbon skeleton while maintaining the polar ester tail for metabolic solubility or further conjugation.
Analytical Characterization (QC)
To validate the synthesis, the following spectral signatures must be confirmed.
-
¹H NMR (400 MHz, CDCl₃):
- 7.85 (d, 2H, Ar-H ortho to C=O) – Deshielded by carbonyl.
- 7.60 (d, 2H, Ar-H ortho to Br) – Characteristic AB system of para-substitution.
- 5.00 (septet, 1H, O-CH -(CH₃)₂) – Isopropyl methine.
- 3.25 (t, 2H, -CH ₂-C=O(Ar)) – Triplet next to ketone.
- 2.70 (t, 2H, -CH ₂-COO-) – Triplet next to ester.
- 1.25 (d, 6H, -CH-(CH ₃)₂) – Isopropyl methyls.
-
HPLC Method (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax), 150mm x 4.6mm, 5µm.
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.
-
Gradient: 50% B to 90% B over 10 min.
-
Detection: UV @ 254 nm (Aryl absorption).
-
Handling & Safety Matrix
Signal Word: WARNING (Based on analogous aryl-bromo esters).
| Hazard Class | H-Code | Statement | Precaution |
| Skin Irritation | H315 | Causes skin irritation. | Wear nitrile gloves. |
| Eye Irritation | H319 | Causes serious eye irritation. | Use safety goggles/face shield. |
| STOT-SE | H335 | May cause respiratory irritation. | Handle in a fume hood. |
Storage:
-
Store at Ambient Temperature (15-25°C) .
-
Keep container tightly closed to prevent hydrolysis (moisture sensitive over long periods).
-
Protect from light (aryl bromides can degrade slowly under intense UV).
References
-
ChemicalBook. (2025). Isopropyl 4-(4-bromophenyl)-4-oxobutanoate Product Description. Retrieved from
-
PubChem. (2025).[3][4] Compound Summary: Isopropyl 4-(4-bromophenyl)-4-oxobutanoate (CID 94309557).[3] National Library of Medicine.[3] Retrieved from [3]
-
ChemSynthesis. (2025).[1][3] Physical Properties for 4-(4-bromophenyl)-4-oxobutanoic acid (CAS 6340-79-0). Retrieved from
-
Sigma-Aldrich. (2025). Methyl 4-(4-bromophenyl)-4-oxobutanoate Safety Data Sheet. Retrieved from
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. prepchem.com [prepchem.com]
- 3. Isopropyl 4-(4-bromophenyl)-4-oxobutanoate | C13H15BrO3 | CID 94309557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isopropyl 3-(4-aminobenzoyl)propionate hydrochloride | C13H18ClNO3 | CID 3022642 - PubChem [pubchem.ncbi.nlm.nih.gov]
